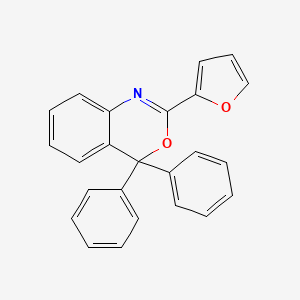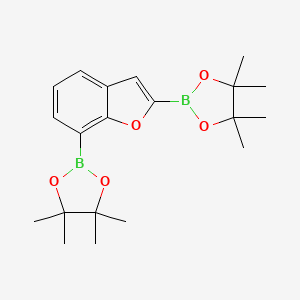
1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid is a fluorinated organic compound with the molecular formula C₉H₁₂F₄O₂ It is characterized by the presence of a cyclohexane ring substituted with a tetrafluoroethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with tetrafluoroethylene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to facilitate the addition of the tetrafluoroethyl group to the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated groups on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the tetrafluoroethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
- 1-(1,1,2,2-Tetrafluoroethyl)cyclopentanecarboxylic acid
- 1-(1,1,2,2-Tetrafluoroethyl)cyclohexane-1-carboxylic acid
- 1,1,2,2-Tetrafluoroethyl ethyl ether
Uniqueness: 1-(1,1,2,2-Tetrafluoroethyl)cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclohexane ring and a tetrafluoroethyl group. This combination imparts distinct chemical and physical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various applications .
Properties
CAS No. |
144194-04-7 |
|---|---|
Molecular Formula |
C9H12F4O2 |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1-(1,1,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F4O2/c10-6(11)9(12,13)8(7(14)15)4-2-1-3-5-8/h6H,1-5H2,(H,14,15) |
InChI Key |
LJIPDHDAWUUROB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
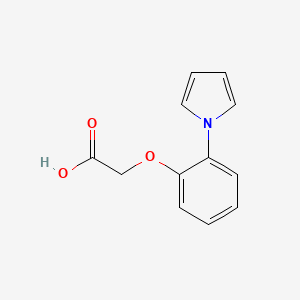
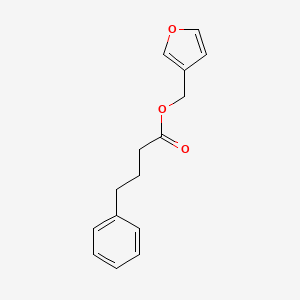
![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide](/img/structure/B12897193.png)
![5-[(4-Nitrophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12897198.png)

![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
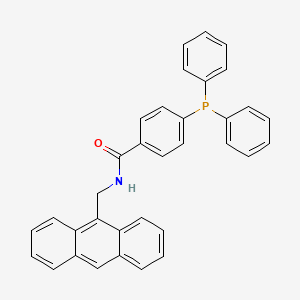
![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)

![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)
